molecular formula C12H16N2O2 B2740723 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline CAS No. 926215-17-0

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline

Cat. No.: B2740723
CAS No.: 926215-17-0
M. Wt: 220.272
InChI Key: VRINGIOCZBUXTK-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2-methoxyaniline, undergoes a reaction with a suitable acylating agent to introduce the pyrrolidin-1-ylcarbonyl group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidin-1-ylcarbonyl moiety can be reduced to a hydroxyl group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-[(pyrrolidin-1-yl)carbonyl]aniline.

    Reduction: Formation of 2-methoxy-5-[(pyrrolidin-1-yl)methanol]aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(morpholin-1-yl)carbonyl]aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Methoxy-5-[(piperidin-1-yl)carbonyl]aniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The non-planarity of the pyrrolidine ring can lead to different binding modes and interactions compared to similar compounds with planar rings.

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRINGIOCZBUXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926215-17-0
Record name 2-methoxy-5-(pyrrolidine-1-carbonyl)aniline
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